molecular formula C17H24N2O4 B4926965 N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide

Cat. No. B4926965
M. Wt: 320.4 g/mol
InChI Key: CGSADNYFCUPJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as CR-845, is a synthetic non-opioid analgesic drug that is currently being researched for its potential use in pain management. This compound is a kappa opioid receptor agonist that has been shown to produce analgesic effects without the addictive properties of traditional opioid drugs.

Mechanism of Action

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a selective kappa opioid receptor agonist that binds to the kappa opioid receptor in the central nervous system. This results in the activation of the receptor and the subsequent production of analgesic effects. Unlike traditional opioid drugs, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide does not activate the mu opioid receptor, which is responsible for the side effects associated with opioid use.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs. It has also been shown to reduce the itch associated with various medical conditions. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has a short half-life, which reduces the risk of accumulation in the body and the subsequent side effects.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which reduces the risk of off-target effects. It also has a short half-life, which allows for precise dosing and reduces the risk of accumulation in the body. However, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a relatively new compound, and further research is needed to fully understand its pharmacological properties and potential limitations.

Future Directions

There are several future directions for research on N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. One potential area of research is the development of new formulations of the drug for different routes of administration, such as transdermal patches or nasal sprays. Another area of research is the potential use of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide in combination with other analgesic drugs to produce synergistic effects. Additionally, further research is needed to fully understand the pharmacological properties and potential limitations of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.

Synthesis Methods

The synthesis of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide involves the reaction of 2,4-dimethoxyphenylacetonitrile with cycloheptylmagnesium bromide, followed by the reaction with ethylenediamine. This results in the formation of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.

Scientific Research Applications

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been studied extensively for its potential use in pain management. It has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use in the treatment of pruritus (itching) associated with various medical conditions, including chronic kidney disease, liver disease, and cancer.

properties

IUPAC Name

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-13-9-10-14(15(11-13)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSADNYFCUPJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide

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